molecular formula C9H10Cl2O2 B7946546 1,3-Dichloro-5-(2-methoxyethoxy)benzene

1,3-Dichloro-5-(2-methoxyethoxy)benzene

Cat. No.: B7946546
M. Wt: 221.08 g/mol
InChI Key: BPAWAUAYNMBKMW-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C₉H₁₀Cl₂O₂ and a molecular weight of 221.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a 2-methoxyethoxy group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atoms with the 2-methoxyethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated benzene derivatives.

Scientific Research Applications

1,3-Dichloro-5-(2-methoxyethoxy)benzene is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(2-methoxyethoxy)benzene
  • 1,3-Dichloro-4-(2-methoxyethoxy)benzene
  • 1,4-Dichloro-2-(2-methoxyethoxy)benzene

Uniqueness

1,3-Dichloro-5-(2-methoxyethoxy)benzene is unique due to the specific positioning of the chlorine atoms and the 2-methoxyethoxy group on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1,3-dichloro-5-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAWAUAYNMBKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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